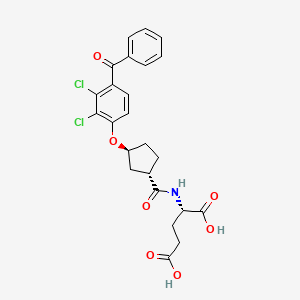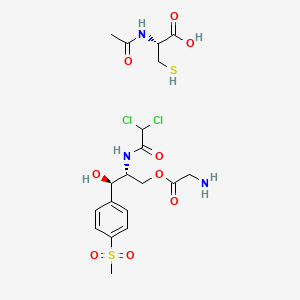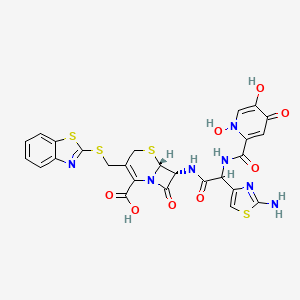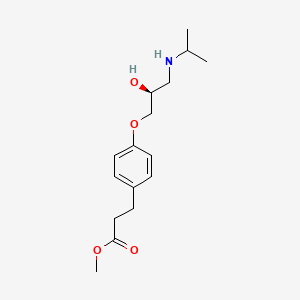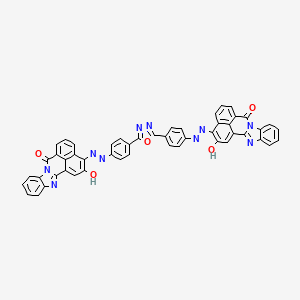
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3'-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes benzimidazole, isoquinoline, oxadiazole, and phenyleneazo groups. These structural elements contribute to its diverse chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of benzimidazo[2,1-a]benz[de]isoquinolin-7-one, which can be synthesized from 4-bromo-1,8-naphthalic anhydride and o-phenylenediamine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert azo groups to amines, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.
Applications De Recherche Scientifique
7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) has several scientific research applications:
Chemistry: This compound is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Mécanisme D'action
The mechanism of action of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific proteins or nucleic acids, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and enzymatic activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazo[2,1-a]benz[de]isoquinolin-7-one: A structurally related compound with similar core structure but lacking the oxadiazole and phenyleneazo groups.
Benzimidazo[2,1-a]isoquinolin-6(5H)-one: Another related compound with a different substitution pattern on the benzimidazole and isoquinoline rings.
Uniqueness
The uniqueness of 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one, 3,3’-(1,3,4-oxadiazole-2,5-diylbis(4,1-phenyleneazo))bis(2-hydroxy-) lies in its combination of structural elements, which confer distinct chemical reactivity and potential applications. The presence of oxadiazole and phenyleneazo groups enhances its versatility and functionality compared to similar compounds.
Propriétés
Numéro CAS |
84982-68-3 |
|---|---|
Formule moléculaire |
C50H26N10O5 |
Poids moléculaire |
846.8 g/mol |
Nom IUPAC |
18-hydroxy-17-[[4-[5-[4-[(18-hydroxy-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-17-yl)diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one |
InChI |
InChI=1S/C50H26N10O5/c61-39-23-33-41-29(7-5-9-31(41)49(63)59-37-13-3-1-11-35(37)51-45(33)59)43(39)55-53-27-19-15-25(16-20-27)47-57-58-48(65-47)26-17-21-28(22-18-26)54-56-44-30-8-6-10-32-42(30)34(24-40(44)62)46-52-36-12-2-4-14-38(36)60(46)50(32)64/h1-24,61-62H |
Clé InChI |
BDOSIGRKYYLSHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC(=C5N=NC6=CC=C(C=C6)C7=NN=C(O7)C8=CC=C(C=C8)N=NC9=C(C=C1C2=C9C=CC=C2C(=O)N2C1=NC1=CC=CC=C12)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


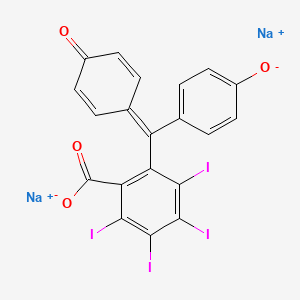
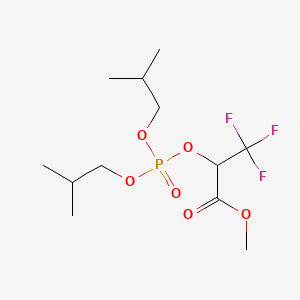


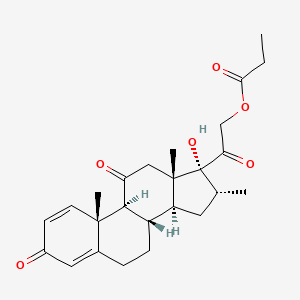
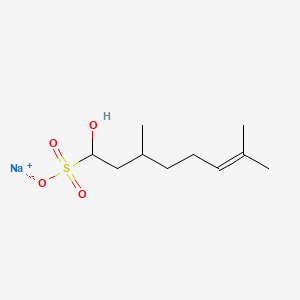
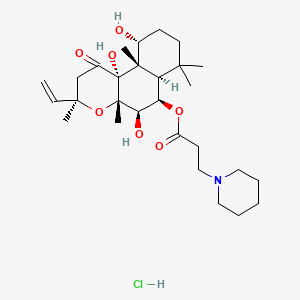
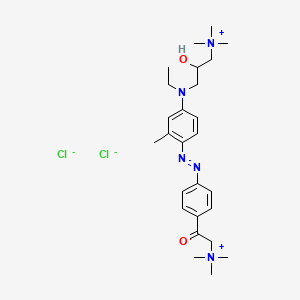
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
